1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-4-6-15(7-5-14)13-21-10-11-22(20(24)19(21)23)16-8-9-17(25-2)18(12-16)26-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBGUCHFFTJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione, also known by its CAS number 891868-14-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.39 g/mol. The compound features a pyrazine core substituted with a dimethoxyphenyl group and a methylbenzyl group, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 891868-14-7 |
The biological activity of this compound is attributed to its interactions with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
- Receptor Binding : It could interact with receptors that modulate cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Some studies suggest that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.
- Antifungal Properties : Preliminary studies have shown that related pyrazine compounds exhibit antifungal activity against various strains.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of pyrazine derivatives similar to this compound:
- Study on Antifungal Activity : A study evaluated the antifungal properties of pyrrolo[1,2-a]pyrazine derivatives extracted from Streptomyces species. The results showed moderate antifungal activity with an effective concentration (EC50) indicating potential therapeutic applications in fungal infections .
- Cytotoxicity Assessment : In vitro tests on RAW 264.7 cell lines demonstrated moderate cytotoxicity with an IC50 value of approximately 500 µg/mL for similar compounds . This suggests that while the compounds may have therapeutic potential, they also exhibit toxicity at higher concentrations.
Summary of Biological Activities
The following table summarizes the biological activities reported for compounds related to this compound:
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The core pyrazine-2,3-dione scaffold is typically constructed via cyclocondensation between 3,4-dimethoxyphenylhydrazine and a 1,2-diketone precursor. A modified protocol adapted from Shaik et al. (2020) involves refluxing 3,4-dimethoxyphenylhydrazine hydrochloride with ethyl 2-(4-methylbenzyl)-3-oxobutanoate in methanol, catalyzed by piperidine. The reaction proceeds through initial Schiff base formation, followed by intramolecular cyclization to yield the target compound (Scheme 1).
Scheme 1. Proposed synthesis pathway:
- Schiff base formation : Nucleophilic attack by hydrazine on the diketone carbonyl.
- Cyclization : Piperidine-mediated deprotonation and ring closure.
- Aromatization : Elimination of ethanol to form the pyrazine-dione core.
Key parameters:
- Solvent : Methanol or ethanol, with polar aprotic solvents (e.g., DMF) reducing yields by 15–20%.
- Catalyst : Piperidine (10 mol%) outperforms triethylamine, achieving 88% conversion in 6 hours.
- Temperature : Reflux conditions (65–70°C) are critical for complete cyclization.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal methanol as the optimal solvent, providing a balance between solubility and reaction kinetics (Table 1). Piperidine’s dual role as base and nucleophilic catalyst enhances cyclization rates, reducing side products like open-chain hydrazides.
Table 1. Solvent and catalyst effects on reaction yield
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | Piperidine | 6 | 88 | 98.5 |
| Ethanol | Piperidine | 8 | 82 | 97.2 |
| DMF | Triethylamine | 12 | 68 | 94.1 |
Substituted Benzyl Group Incorporation
The 4-methylbenzyl moiety is introduced via nucleophilic substitution at the N4 position of the pyrazine ring. Patent data (CN105968115A) demonstrates that pre-functionalization of the diketone with 4-methylbenzyl bromide prior to cyclocondensation increases regioselectivity, minimizing N1-alkylation byproducts.
Purification and Analytical Characterization
Recrystallization Techniques
Crude product purification employs isopropanol-water (2:1 v/v), achieving >99% purity after two recrystallizations. Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, consistent with related pyrazine-dione derivatives.
Spectroscopic Validation
- FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C) confirm ring formation.
- ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.72 (s, 2H, CH₂Ph), 6.82–7.35 (m, 7H, Ar-H).
- HRMS : [M+H]⁺ calc. for C₂₀H₁₉N₂O₄: 351.1345; found: 351.1348.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Pilot-scale trials (CN104628647A) demonstrate that transitioning from batch to continuous-flow reactors reduces reaction time from 8 hours to 90 minutes, with a 12% yield improvement. Key modifications include:
- Residence time : 10 minutes at 100°C.
- Catalyst immobilization : Piperidine grafted on silica gel minimizes leaching.
Challenges and Mitigation Strategies
Oxidative Degradation
The electron-rich dimethoxyphenyl group predisposes the compound to aerial oxidation. Adding 0.1% w/v ascorbic acid during recrystallization stabilizes the product, extending shelf life to 24 months at 4°C.
Regioselectivity Issues
Competing N1- and N4-alkylation is suppressed by using bulky solvents (e.g., tert-butanol), which sterically hinder undesired pathways.
Q & A
Basic: What multi-step synthetic routes are reported for synthesizing pyrazine-dione derivatives, and how can they be optimized for this compound?
Answer:
A common approach involves Vilsmeier-Haack-Arnold formylation followed by coupling reactions (e.g., barbituric acid derivatives) . For example, intermediates like 1H-pyrazole-4-carbaldehyde are synthesized via POCl₃/DMF-mediated formylation of ethylidene hydrazines. Optimization may include solvent selection (e.g., EtOH/H₂O for coupling) and temperature control to minimize side products. Characterization via IR, NMR, and MS is critical at each step to confirm intermediate purity .
Basic: How can structural confirmation of this compound be achieved post-synthesis?
Answer:
X-ray crystallography is definitive for resolving molecular geometry and hydrogen-bonding interactions (e.g., C–H···O/F interactions in related sulfonylpiperazine crystals) . Complementary methods include:
- ¹H/¹³C-NMR : To verify substituent positions (e.g., dimethoxy and methylbenzyl groups).
- Mass spectrometry : For molecular ion ([M+H]⁺) validation.
- IR spectroscopy : To confirm carbonyl (C=O) and aromatic stretching frequencies .
Advanced: How can cyclization failures during pyrazine-dione synthesis be mitigated?
Answer:
Failed cyclizations (e.g., ester hydrolysis followed by hydrazine reflux) often stem from steric hindrance or improper reaction conditions. Alternative strategies include:
- Solvent optimization : Use acetic acid instead of methanol/ethanol for better protonation .
- Catalytic additives : Introduce Lewis acids (e.g., ZnCl₂) to facilitate ring closure.
- Microwave-assisted synthesis : To enhance reaction efficiency and reduce side products .
Advanced: What analytical methods resolve contradictions in reported spectral data for structurally similar compounds?
Answer:
Discrepancies in NMR or IR data require:
- 2D-NMR (COSY, HSQC) : To unambiguously assign proton-carbon correlations.
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes.
- Single-crystal XRD : To validate bond lengths/angles against crystallographic databases .
Basic: What green chemistry approaches are applicable to this compound’s synthesis?
Answer:
Sodium hypochlorite (NaOCl) in ethanol enables oxidative cyclization of hydrazine intermediates under ambient conditions, reducing reliance on toxic oxidants like Cr(VI) or DDQ . Solvent recycling (e.g., ethanol/water mixtures) and catalyst-free protocols further align with green principles .
Advanced: How can crystallization challenges for pyrazine-dione derivatives be addressed?
Answer:
Poor crystallization may arise from conformational flexibility. Solutions include:
- Recrystallization solvents : Use water or dimethylaniline for high-polarity intermediates .
- Seeding techniques : Introduce pre-formed microcrystals to induce nucleation.
- Temperature gradients : Slow cooling from reflux to room temperature to promote ordered lattice formation .
Basic: What functionalization strategies are viable for modifying the 3,4-dimethoxyphenyl moiety?
Answer:
- Demethylation : BBr₃ in DCM selectively removes methoxy groups to yield hydroxyl substituents.
- Electrophilic substitution : Nitration or halogenation at the aromatic ring’s para position.
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .
Advanced: How do steric effects influence the biological activity of pyrazine-dione derivatives?
Answer:
Bulky substituents (e.g., 4-methylbenzyl) may hinder binding to enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict steric clashes, guiding rational design of smaller analogs. In vitro assays (e.g., enzyme inhibition) validate these predictions .
Basic: What safety protocols are critical when handling intermediates like POCl₃ or hydrazine derivatives?
Answer:
- POCl₃ : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent exothermic hydrolysis.
- Hydrazines : Employ fume hoods, PPE (gloves, goggles), and neutralization protocols (e.g., dilute acetic acid for spills).
- Waste disposal : Segregate halogenated and nitrogenous waste per EPA guidelines .
Advanced: How can synthetic byproducts be characterized and minimized in large-scale reactions?
Answer:
- LC-MS/PDA-HPLC : Identify byproducts via retention time and UV/Vis spectra.
- Process analytical technology (PAT) : Monitor reactions in real-time using FTIR or Raman probes.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
